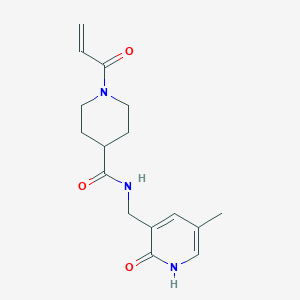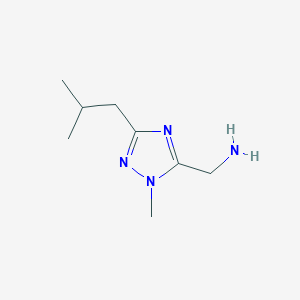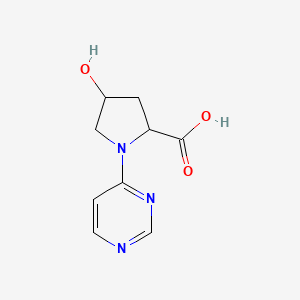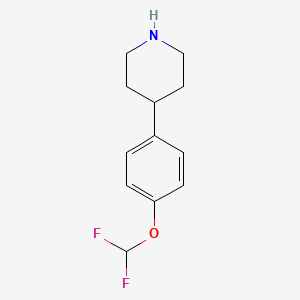![molecular formula C16H23NO2 B13536437 Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)
Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate is a chemical compound characterized by a pyrrolidine ring substituted with an ethyl ester group and a phenyl group bearing an isopropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and conditions is critical to minimize by-products and ensure scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group, using reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions include alcohols, ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the ester group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate pathways involved in inflammation, pain, or other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-phenylpyrrolidine-3-carboxylate: Lacks the isopropyl group, resulting in different biological activity.
Ethyl 4-[4-(methyl)phenyl]pyrrolidine-3-carboxylate: Contains a methyl group instead of an isopropyl group, affecting its pharmacokinetics and potency.
Ethyl 4-[4-(tert-butyl)phenyl]pyrrolidine-3-carboxylate: The bulkier tert-butyl group influences its binding affinity and selectivity.
Uniqueness: Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its distinct pharmacological profile and therapeutic potential .
Eigenschaften
Molekularformel |
C16H23NO2 |
|---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
ethyl 4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-4-19-16(18)15-10-17-9-14(15)13-7-5-12(6-8-13)11(2)3/h5-8,11,14-15,17H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
ZYXURYKQHDWWAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CNCC1C2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)






